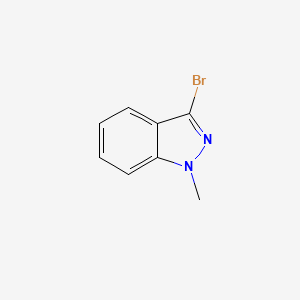

3-bromo-1-methyl-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWKILCVWZZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625622 | |

| Record name | 3-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326474-67-3 | |

| Record name | 3-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 326474-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-1-methyl-1H-indazole CAS number

An In-Depth Technical Guide to 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structural architecture, featuring a stable indazole core, a methyl group at the N1 position, and a reactive bromine atom at the C3 position, makes it an exceptionally versatile synthon. The N1-methylation prevents tautomerization and provides a consistent structural element, while the C3-bromo substituent serves as a key functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols with mechanistic insights, its strategic application in the synthesis of pharmacologically active molecules, and essential safety and handling information. The Chemical Abstracts Service (CAS) registry number for this compound is 326474-67-3.[1][2][3]

Part 1: Physicochemical and Spectroscopic Profile

The unique characteristics of this compound are rooted in its molecular structure. Understanding these properties is fundamental to its effective use in synthesis and research.

Key Properties

A summary of the essential physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 326474-67-3 | [1][3][4] |

| Molecular Formula | C₈H₇BrN₂ | [1][3][5] |

| Molecular Weight | 211.06 g/mol | [3][5] |

| Physical Form | Solid | [3] |

| Melting Point | 35-40 °C | [3] |

| SMILES | Cn1nc(Br)c2ccccc12 | [3][5] |

| InChI Key | NRDWKILCVWZZDP-UHFFFAOYSA-N | [3] |

| pKa (Predicted) | -0.36 ± 0.50 | [1] |

| Purity (Typical) | ≥97% | [3] |

Structural & Spectroscopic Analysis

The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The methyl group on the N1 nitrogen atom fixes the tautomeric form, which is crucial for predictable reactivity and biological interactions. The bromine atom at the 3-position significantly influences the electron distribution of the ring system and serves as the primary site for synthetic modification.

While comprehensive, publicly available spectroscopic data such as ¹H NMR and ¹³C NMR spectra are often found on supplier websites, detailed analyses from peer-reviewed literature are essential for unambiguous characterization.[2] Predicted mass spectrometry data indicates a monoisotopic mass of 209.97926 Da.[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary logical pathways: the bromination of 1-methyl-1H-indazole or the methylation of 3-bromo-1H-indazole. The choice of route often depends on the availability and cost of starting materials, as well as desired regioselectivity.

Workflow: Synthesis via N-Methylation of 3-bromo-1H-indazole

A common and reliable method involves the N-methylation of commercially available 3-bromo-1H-indazole. This pathway offers excellent control over the final product, as the C3-bromine is already in place.

Caption: Synthetic workflow for this compound via N-methylation.

Experimental Protocol: N-Methylation of 3-bromo-1H-indazole

This protocol is a representative synthesis adapted from established chemical principles for N-alkylation of indazoles.[6]

-

Preparation : To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.1 eq), such as potassium hydroxide or sodium hydride, at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality : The use of a strong base is necessary to deprotonate the relatively acidic N-H proton of the indazole ring (pKa ≈ 14), forming the corresponding anion. DMF is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, preventing it from interfering with the nucleophilic anion. The reaction is cooled to control the exothermic deprotonation step.

-

-

Reaction : After stirring for approximately 15-30 minutes to ensure complete anion formation, add a methylating agent (1.1 eq), such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature at 0 °C.

-

Causality : Dimethyl sulfate and methyl iodide are potent electrophiles, making them ideal for the Sₙ2 reaction with the indazole anion. The nucleophilic nitrogen of the anion attacks the methyl group, displacing the sulfate or iodide leaving group. Adding the agent dropwise prevents a rapid exotherm.

-

-

Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Causality : The aqueous workup removes inorganic salts (e.g., potassium iodide) and any remaining DMF. Multiple extractions ensure efficient recovery of the organic-soluble product.

-

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Trustworthiness : This multi-step purification process is self-validating. Washing with brine removes residual water, drying with sodium sulfate eliminates all traces of moisture, and column chromatography separates the desired N1-methylated product from any potential N2-isomer and other impurities, ensuring high purity of the final compound.

-

Part 3: Applications in Medicinal Chemistry & Drug Development

The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[7] It is a bioisostere of the naturally occurring indole ring and is found in numerous approved drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[7] The specific structure of this compound makes it a powerful intermediate for creating libraries of novel drug candidates.

The Role of the C3-Bromo Substituent

The bromine atom at the 3-position is the key to this compound's utility. It serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Caption: Use of this compound in library synthesis.

By employing reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, researchers can rapidly append a wide variety of functional groups and molecular fragments to the indazole core. This strategy is central to structure-activity relationship (SAR) studies, where modifications are systematically made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The indazole scaffold itself often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target like a protein kinase.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related bromo-indazoles can provide guidance.[8][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]

-

Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] The compound may emit hazardous decomposition products like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the synthetic versatility afforded by the C3-bromo group make it an invaluable building block for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely leverage the potential of this important heterocyclic intermediate in their drug discovery programs.

References

-

Pharmaffiliates. 3-Amino-5-bromo-1-methyl-1H-indazole. Available at: [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole. Available at: [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

-

Chemsrc. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3. Available at: [Link]

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

American Chemical Society Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available at: [Link]

-

PubChemLite. This compound (C8H7BrN2). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

CRO SPLENDID LAB. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 326474-67-3|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-1-methylindazole 97 326474-67-3 [sigmaaldrich.com]

- 4. This compound | 326474-67-3 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 3-bromo-1-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering not just established data but also the scientific rationale behind its characterization and handling.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 1-position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic campaigns and for predicting the behavior of its derivatives.

Core Physicochemical Properties

A precise understanding of the physical properties of this compound is critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 35-40 °C | |

| Boiling Point | Not experimentally determined. Predicted values for related isomers are available. | |

| Density | Not experimentally determined. Predicted values for related isomers are available. | |

| CAS Number | 326474-67-3 | [1] |

Solubility Profile: A Practical Guide for the Synthetic Chemist

The solubility of a reagent is a critical parameter for reaction setup, purification, and formulation. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published, qualitative information and data from related compounds suggest the following:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for reactions involving indazoles.

-

Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers such as tetrahydrofuran (THF) and diethyl ether. Alcohols like methanol and ethanol are also expected to be suitable solvents.

-

Low Solubility: Anticipated in nonpolar hydrocarbon solvents like hexanes and petroleum ether. This property is often exploited during product isolation and purification by precipitation or crystallization.

-

Insoluble: Expected to be insoluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

To obtain precise solubility data, the following well-established shake-flask method is recommended.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., methanol, DMSO, dichloromethane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features are outlined below based on the analysis of related indazole derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The N-methyl singlet is anticipated to appear in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shift of the carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. The N-methyl carbon will have a characteristic signal in the aliphatic region.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected peaks include:

-

C-H stretching vibrations from the aromatic ring and the methyl group.

-

C=C and C=N stretching vibrations within the aromatic and pyrazole rings.

-

C-Br stretching vibration, typically found in the fingerprint region.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for indazoles may involve the loss of the methyl group or cleavage of the pyrazole ring.

Synthesis and Handling

5.1. Synthetic Approach

A common synthetic route to N-alkylated indazoles involves the alkylation of the corresponding 1H-indazole. A plausible synthetic pathway for this compound is the methylation of 3-bromo-1H-indazole.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (General Procedure):

-

Deprotonation: To a solution of 3-bromo-1H-indazole in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Methylation: After stirring for a period to ensure complete deprotonation, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

5.2. Safety and Handling

This compound is classified as acutely toxic if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. While some experimental data, such as boiling point and density, remain to be definitively determined, the information presented herein offers valuable insights for researchers working with this important synthetic intermediate. The provided protocols for solubility determination and synthesis serve as a practical starting point for further investigation and application of this versatile compound in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-methyl-1H-indazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-1-methyl-1H-indazole. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical principles governing the spectrum, a predicted spectral analysis based on analogous compounds, detailed experimental protocols for acquiring high-quality data, and the application of advanced NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of this compound and NMR Characterization

Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This compound, a substituted indazole, serves as a key intermediate in the synthesis of various pharmacologically active agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule.[1] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for its unambiguous identification and for quality control in synthetic processes.

This guide will provide a detailed theoretical framework for interpreting the ¹H NMR spectrum of this compound, even in the absence of a publicly available experimental spectrum. By analyzing the electronic effects of the substituents and comparing with data from structurally related indazoles, we can predict and rationalize the expected chemical shifts and coupling patterns.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which provides information about the connectivity between neighboring protons.[2]

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

Figure 1. Molecular structure and proton numbering of this compound.

The molecule possesses five distinct proton environments: the four aromatic protons (H-4, H-5, H-6, and H-7) and the three protons of the N-methyl group.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons in the indazole ring are influenced by the electron-donating N-methyl group and the electron-withdrawing bromine atom, as well as the inherent aromatic ring current.

-

N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet in the upfield region, typically around 3.8 - 4.2 ppm . The attachment to a nitrogen atom within an aromatic system causes a downfield shift compared to aliphatic amines.

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons will resonate in the aromatic region, generally between 7.0 and 8.0 ppm . Their precise chemical shifts are determined by their position relative to the substituents.

-

H-7: This proton is adjacent to the N-methylated nitrogen and is often the most downfield of the benzo protons in 1-substituted indazoles.[3] We predict its chemical shift to be around 7.7 - 7.9 ppm .

-

H-4: This proton is also in a peri-position to a nitrogen atom and is expected to be deshielded, with a predicted chemical shift in the range of 7.5 - 7.7 ppm .

-

H-5 and H-6: These protons are further from the heteroatoms and are expected to be more shielded compared to H-4 and H-7. Their chemical shifts are predicted to be in the range of 7.1 - 7.4 ppm . Distinguishing between H-5 and H-6 based solely on chemical shift prediction is challenging without experimental data or advanced computational methods.

-

The presence of the bromine atom at the 3-position will have a modest deshielding effect on the nearby aromatic protons, primarily H-4, due to its inductive electron-withdrawing nature.

Predicted Spin-Spin Splitting Patterns and Coupling Constants (J)

The splitting patterns of the aromatic protons arise from coupling to their neighbors. In aromatic systems, coupling is typically observed between ortho, meta, and sometimes para protons.

-

H-4: This proton has one ortho neighbor (H-5). It is expected to appear as a doublet . The ortho coupling constant (³J) in six-membered aromatic rings is typically in the range of 7-9 Hz .

-

H-5: This proton has two ortho neighbors (H-4 and H-6). It will be split by both, resulting in a triplet (or more accurately, a doublet of doublets if the coupling constants are different). The coupling to H-4 will be a typical ortho coupling (³J ≈ 7-9 Hz), and the coupling to H-6 will also be an ortho coupling (³J ≈ 7-9 Hz).

-

H-6: This proton has two ortho neighbors (H-5 and H-7) and is expected to appear as a triplet (or a doublet of doublets). The ortho coupling constants (³J) to H-5 and H-7 will be in the range of 7-9 Hz .

-

H-7: This proton has one ortho neighbor (H-6) and will appear as a doublet with a coupling constant of ³J ≈ 7-9 Hz .

-

N-Methyl Protons: Having no adjacent protons, this signal will be a singlet .

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a non-polar deuterated solvent like CDCl₃ are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | - | 3H |

| H-7 | 7.7 - 7.9 | Doublet (d) | ³J ≈ 7-9 | 1H |

| H-4 | 7.5 - 7.7 | Doublet (d) | ³J ≈ 7-9 | 1H |

| H-6 | 7.1 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J ≈ 7-9 | 1H |

| H-5 | 7.1 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J ≈ 7-9 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a standardized protocol.

Materials and Reagents

-

This compound (5-25 mg)[4]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[5]

-

High-quality 5 mm NMR tube[4]

-

Pasteur pipette and bulb

-

Small vial for dissolution

Sample Preparation Workflow

Figure 3. Key NOE correlation in this compound.

Conclusion

This technical guide has provided a comprehensive framework for the prediction and interpretation of the ¹H NMR spectrum of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have established a detailed set of expected spectral parameters. The provided experimental protocol outlines the necessary steps for acquiring a high-quality spectrum, emphasizing the rationale behind each step to ensure scientific integrity. Furthermore, the discussion of advanced 2D NMR techniques such as COSY and NOESY highlights the methods available for the complete and unambiguous structural elucidation of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

-

Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

McMurry, J. (n.d.). 13.8 More Complex Spin–Spin Splitting Patterns. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry. YouTube. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

-

Ye, F., He, L., & Wu, B. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns. Retrieved from [Link]

-

Elguero, J., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(8), 6755-6781. Retrieved from [Link]

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-619. Retrieved from [Link]

-

ElectronicsAndBooks. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-bromo-1-methyl-1H-indazole

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-bromo-1-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound. Beyond a mere presentation of data, this guide offers insights into the underlying principles governing the chemical shifts and provides a detailed experimental protocol for acquiring high-quality spectra.

The Structural Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The specific compound, this compound, serves as a versatile synthetic intermediate. The bromine atom at the C3 position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methyl group at the N1 position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural confirmation, purity assessment, and as a reference for the characterization of its downstream derivatives.

Predicted ¹³C NMR Spectral Data and Interpretation

The analysis is grounded in the established principles of NMR spectroscopy for heterocyclic compounds and comparative data from structurally related indazoles.[2][3] The electronegativity and anisotropic effects of the bromine atom, along with the electron-donating nature of the methyl group, are the primary determinants of the observed chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 118 - 122 | The direct attachment of the bromine atom causes a significant upfield shift (shielding) due to the "heavy atom effect".[4] This is a well-documented phenomenon for bromo-substituted aromatic and heteroaromatic rings.[5] |

| C3a | 140 - 142 | This quaternary carbon is adjacent to the N-methyl group and part of the fused ring system. Its chemical shift is influenced by the overall aromaticity and the electronic effects of the substituents. |

| C4 | 120 - 123 | This carbon is part of the benzene ring and its chemical shift is influenced by the overall electron distribution in the bicyclic system. |

| C5 | 128 - 131 | Expected to be in the typical aromatic region for a carbon in a benzene ring. |

| C6 | 122 - 125 | Similar to C5, its chemical shift is characteristic of a carbon in a fused aromatic system. |

| C7 | 110 - 113 | This carbon is adjacent to the N-methylated nitrogen, which can influence its electronic environment. |

| C7a | 138 - 140 | This quaternary carbon is at the fusion of the two rings and its chemical shift is influenced by both the pyrazole and benzene moieties. |

| N-CH₃ | 33 - 36 | The methyl group attached to the nitrogen atom typically appears in this region. |

The "Why" Behind the Shifts: Causality in Spectral Interpretation

The predicted chemical shifts in Table 1 are not arbitrary. They are the result of a confluence of electronic effects:

-

The Heavy Atom Effect of Bromine: Contrary to what might be expected based solely on electronegativity, the bromine atom at C3 causes a notable upfield shift (shielding) of this carbon. This is attributed to the large electron cloud of the bromine atom, which induces a localized magnetic field that opposes the main magnetic field of the NMR spectrometer.[4][5]

-

N-Methylation: The presence of the methyl group on the N1 nitrogen atom breaks the tautomeric ambiguity of the parent indazole.[2] This leads to a defined set of chemical shifts. The electron-donating nature of the methyl group can also subtly influence the electron density throughout the ring system.

-

Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for a polar molecule like this compound.[6][7] While the predictions are for CDCl₃, using a more polar solvent like DMSO-d₆ could lead to small variations in the observed shifts due to different solute-solvent interactions.

A Self-Validating Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality and reliable ¹³C NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[8]

-

Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

4.2. NMR Spectrometer Setup and Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹³C Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to ensure full relaxation and accurate integration.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[8]

-

-

DEPT Experiments: To aid in the assignment of the carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135). These experiments will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[8]

4.3. Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

-

Peak Assignment: Assign the peaks based on their chemical shifts and the information obtained from the DEPT experiments.

Visualizing the Structure and Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the influence of the bromo and methyl substituents on the indazole core, a detailed prediction of the chemical shifts can be made. This guide provides not only these predictions but also a robust experimental protocol to obtain and interpret the spectral data with confidence. For researchers in drug discovery and development, this in-depth understanding is crucial for advancing their synthetic and medicinal chemistry programs.

References

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for A general synthesis of 1H-indazoles by copper-catalyzed coupling of o-bromobenzaldehydes with amines. Retrieved from [Link]

-

American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[(INDAZOL-1'-YL)-METHYL]-INDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

PubMed. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. benchchem.com [benchchem.com]

Mass spectrometry of 3-bromo-1-methyl-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry of 3-bromo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₇BrN₂, Molecular Weight: 211.06 g/mol ). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying principles of ion formation and fragmentation, provide validated experimental protocols for data acquisition, and present visual workflows and data tables to facilitate a deeper understanding. The methodologies described herein are grounded in established principles of mass spectrometry, ensuring scientific integrity and providing a self-validating framework for the structural elucidation of this and related halogenated heterocyclic compounds.

Introduction: The Analytical Imperative

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[1] Accurate and unambiguous structural characterization is a critical step in the synthesis, quality control, and metabolic profiling of such molecules. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3]

This guide focuses on two primary ionization techniques:

-

Electron Ionization (EI): A hard ionization technique that produces a complex fragmentation pattern, serving as a unique "fingerprint" for the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the intact protonated molecule, ideal for accurate mass determination and subsequent fragmentation analysis via tandem mass spectrometry (MS/MS).

A core diagnostic feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[4][5] Consequently, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensities.[6] This characteristic pattern is a powerful tool for confirming the presence and number of bromine atoms in a molecule and its fragments.

Electron Ionization Mass Spectrometry (EI-MS): A Structural Fingerprint

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation.[7] This process creates a reproducible fragmentation pattern that is highly characteristic of the compound's structure.

Predicted EI Fragmentation Pathway

The molecular ion of this compound will appear as an isotopic doublet at m/z 210 and m/z 212 . The fragmentation is predicted to proceed through several key pathways driven by the relative stability of the resulting ions and neutral losses.

-

Loss of a Bromine Radical ([M-Br]⁺): The cleavage of the C-Br bond is a common and energetically favorable fragmentation pathway for halogenated compounds.[6] This results in the formation of the 1-methyl-1H-indazolium cation at m/z 131 . This ion will appear as a single peak, as the isotopic signature of bromine has been lost.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃). This pathway produces the 3-bromo-1H-indazolium cation, which will retain the bromine isotopic pattern, appearing as a doublet at m/z 195 and m/z 197 .

-

Ring Cleavage - Loss of Dinitrogen ([M-N₂]⁺•): The indazole core can undergo cleavage with the expulsion of a stable dinitrogen (N₂) molecule, a characteristic fragmentation for many nitrogen-containing heterocycles.[8] This would lead to a bromine-containing fragment ion observed as a doublet at m/z 182 and m/z 184 .

-

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the m/z 131 ion ([M-Br]⁺) can lose hydrogen cyanide (HCN), a common loss from nitrogenous rings, to produce an ion at m/z 104 .

Data Summary: Predicted EI-MS Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure / Identity | Key Characteristics |

| 210 / 212 | [C₈H₇BrN₂]⁺• (Molecular Ion) | Isotopic doublet, ~1:1 intensity ratio |

| 195 / 197 | [M - CH₃]⁺ | Loss of 15 Da; retains Br isotopic pattern |

| 182 / 184 | [M - N₂]⁺• | Loss of 28 Da; retains Br isotopic pattern |

| 131 | [M - Br]⁺ | Loss of 79/81 Da; singlet peak |

| 104 | [M - Br - HCN]⁺ | Loss of HCN from m/z 131 |

Visualization: EI-MS Fragmentation Workflow

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the FT-IR Analysis of 3-bromo-1-methyl-1H-indazole

This guide provides a comprehensive framework for the analysis of 3-bromo-1-methyl-1H-indazole using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of spectral data. It establishes a causal link between molecular structure and vibrational response, details a self-validating experimental protocol, and provides a robust methodology for spectral interpretation, grounded in established spectroscopic principles.

Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[1] The precise characterization of these molecules is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the identity and structural integrity of synthesized intermediates like this compound by verifying the presence of key functional groups and the overall molecular architecture.[2][3]

Theoretical Framework: The Vibrational Landscape of this compound

Before acquiring a spectrum, a theoretical assessment of the molecule's expected vibrational modes is essential. This predictive approach transforms spectral interpretation from a passive matching exercise into an active process of hypothesis testing. The structure of this compound, a substituted aromatic heterocycle, gives rise to a unique infrared signature defined by its constituent parts: the indazole ring, the N-methyl group, and the carbon-bromine bond.

Caption: Molecular structure of this compound.

The primary vibrational modes expected are:

-

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene portion of the indazole ring. These are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] Their presence distinguishes them from aliphatic C-H stretches.

-

Aliphatic C-H Stretching: The methyl group attached to the nitrogen (N-CH₃) will exhibit symmetric and asymmetric stretching modes. These absorptions are reliably found at wavenumbers just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[6][7] The clear demarcation at 3000 cm⁻¹ is a powerful diagnostic tool.[5]

-

Indazole Ring Skeletal Vibrations: The fused ring system involves C=C and C=N double bonds. Their stretching vibrations are coupled and produce a series of bands in the 1650-1400 cm⁻¹ region.[8][9] These absorptions are often strong and characteristic of the heterocyclic core.

-

Methyl Group Bending: The N-CH₃ group also undergoes bending (scissoring and rocking) vibrations, which typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.[6]

-

C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range.[10] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.

-

C-N Stretching: The stretching of the carbon-nitrogen bonds within the ring and to the methyl group will appear in the fingerprint region, generally between 1350-1000 cm⁻¹.[11]

-

C-Br Stretching: The carbon-bromine stretch is expected at low frequencies due to the high mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ region and can sometimes be weak.[10]

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The integrity of an FT-IR spectrum is contingent upon a rigorous and well-documented experimental procedure. The following protocol, centered on the Attenuated Total Reflectance (ATR) technique, is designed to be robust, reproducible, and minimize sources of error. ATR is chosen for its simplicity, speed, and the elimination of sample preparation artifacts associated with methods like KBr pellets.

Caption: Experimental workflow for FT-IR analysis using ATR.

Objective: To obtain a high-resolution, reproducible mid-infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a purged sample compartment.

-

Single-reflection Diamond or Germanium ATR accessory.

-

Sample of this compound (solid).

-

Reagent-grade isopropanol for cleaning.

-

Lint-free laboratory wipes.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is thoroughly purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference, which absorb strongly in the mid-IR region.

-

Causality: Failure to purge results in spurious peaks (broad H₂O bands ~3400 cm⁻¹ and sharp CO₂ bands ~2360 cm⁻¹) that can obscure sample features.

-

-

Background Acquisition (Self-Validation Step):

-

Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Trustworthiness: The background spectrum must be acquired under the exact same conditions as the sample spectrum and should be a flat line with minimal noise. This step is critical as the final spectrum is a ratio of the sample scan to this background.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact leads to a weak, noisy spectrum with distorted peak intensities.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the crystal using a dry wipe followed by an isopropanol-moistened wipe.

-

Apply an automated baseline correction to the spectrum to correct for any scattering or instrumental drift.

-

Normalize the spectrum to facilitate comparison with reference data.

-

Spectral Interpretation and Data Analysis

The analysis of the acquired spectrum involves assigning the observed absorption bands to the predicted vibrational modes. The correlation between functional groups and their characteristic absorption regions provides a powerful tool for structural verification.

Caption: Correlation of molecular moieties with FT-IR spectral regions.

The following table summarizes the expected characteristic absorption bands for this compound, providing a guide for interpretation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & References |

| 3100 - 3050 | Aromatic C-H Stretch | Medium to Weak | sp² C-H bonds absorb at higher frequencies than sp³ C-H bonds.[4][12] |

| 2980 - 2870 | Aliphatic C-H Stretch (N-CH₃) | Medium | Asymmetric and symmetric stretches of the methyl group.[6][13] |

| 1620 - 1580 | C=C Ring Stretch | Medium to Strong | Aromatic ring stretching modes, characteristic of the benzene moiety. |

| 1550 - 1450 | C=N / C=C Coupled Ring Stretch | Medium to Strong | Skeletal vibrations of the indazole heterocyclic ring system.[8][9] |

| ~1460 & ~1375 | N-CH₃ Bending | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group.[6] |

| 1350 - 1250 | C-N Stretch | Medium | Stretching vibration of the bonds between the ring carbons and nitrogens.[11] |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern is diagnostic of the substitution on the benzene ring.[14] |

| 690 - 515 | C-Br Stretch | Medium to Weak | Vibration involving the heavy bromine atom, found in the low-frequency fingerprint region.[10][14] |

Analysis in Practice: When examining an experimental spectrum, the first step is to confirm the high-frequency region. The presence of weak-to-medium peaks above 3000 cm⁻¹ and medium peaks below 3000 cm⁻¹ provides strong evidence for the presence of both the aromatic ring and the N-methyl group. Next, the complex pattern of bands in the 1650-1400 cm⁻¹ region should be consistent with the indazole core. Finally, the low-frequency region should be interrogated for the C-Br stretch and the strong C-H OOP bands, which confirm the substitution pattern.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the structural characterization of this compound. By combining a theoretical understanding of the molecule's vibrational properties with a rigorous experimental protocol, a high-fidelity spectrum can be obtained and confidently interpreted. This guide has outlined the causal relationships between the molecule's functional groups and their spectral signatures, provided a step-by-step workflow for data acquisition, and presented a clear framework for analysis. This integrated approach ensures that FT-IR analysis serves not just as a means of identification, but as a robust method for verifying molecular structure in research and development settings. For unambiguous confirmation, data from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should always be integrated.

References

- University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions.

-

Mohan, S., et al. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Mary, Y. S., et al. (2015). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Armenian Journal of Physics. (2015). Vibrational Spectroscopic Studies of Imidazole. Retrieved from [Link]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2020). Synthesis, DFT, Spectroscopic Characterisation (FT-IR, FT-Raman, NMR and UV-Visible) and Molecular Docking Investigation of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

-

Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

Unknown Source. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

-

Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Journal of the American Chemical Society. (1983). Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Retrieved from [Link]

-

Journal of Molecular Modeling. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

Molecules. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jchr.org [jchr.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. arar.sci.am [arar.sci.am]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

3-bromo-1-methyl-1H-indazole chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-bromo-1-methyl-1H-indazole

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives a critical task in the development of novel therapeutics.[1][2][3]

Foundational Step: Synthesis and Sample Purity

Before any structural analysis can be undertaken, the synthesis and purification of a high-quality sample are paramount. The presence of impurities, such as regioisomers (e.g., 3-bromo-2-methyl-2H-indazole) or unreacted starting materials, can lead to ambiguous data and incorrect structural assignment.

A common synthetic route involves the N-methylation of a pre-existing bromo-indazole scaffold. For instance, treating 3-bromo-1H-indazole with a methylating agent like methyl iodide in the presence of a suitable base provides the target compound.[4]

Experimental Protocol: Sample Purification

-

Reaction Work-up: Following synthesis, the crude reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Chromatographic Purification: The crude residue is purified by column chromatography on silica gel.

-

Rationale: This step is crucial for separating the desired N1-methylated product from the potentially formed N2-methylated isomer and other impurities. The choice of eluent (e.g., a gradient of hexane/ethyl acetate) is optimized using Thin Layer Chromatography (TLC) to achieve maximum separation.

-

-

Purity Verification: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Fractions with >97% purity are pooled.

-

Final Preparation: The solvent is removed in vacuo to yield the purified this compound, typically as a solid with a melting point in the range of 35-40 °C.[5]

Mass Spectrometry: The First Analytical Checkpoint

Mass spectrometry (MS) serves as the initial and rapid confirmation of the compound's molecular weight and elemental composition.

-

Expertise & Causality: For a compound containing bromine, Low-Resolution Mass Spectrometry (LRMS) is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, immediately suggesting the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental formula (C₈H₇BrN₂).[6]

Data Presentation: Expected Mass Spectrometry Data

| Analysis Type | Expected m/z [Ion] | Calculated Exact Mass | Elemental Composition |

| HRMS (ESI+) | 210.9869, 212.9849 [M+H]⁺ | 209.9793 | C₈H₈BrN₂⁺ |

| LRMS (EI) | 210, 212 [M]⁺ | 211.06 (Avg. Mass) | C₈H₇BrN₂ |

NMR Spectroscopy: The Core of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an irrefutable assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, we anticipate signals for the N-methyl group and the four protons on the benzene ring.

-

Expertise & Causality: The methyl group attached to the nitrogen (N1) is expected to be a sharp singlet around 3.8-4.0 ppm. The protons on the aromatic ring will appear in the typical aromatic region (7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the fused pyrazole ring and the bromine at the C3 position.

¹³C NMR Spectroscopy: Carbon Skeleton Visualization

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

-

Expertise & Causality: The presence of eight distinct signals would confirm the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is a key signal to identify. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the methyl group and the four aromatic CH carbons.[7]

Data Presentation: Predicted NMR Assignments (in CDCl₃)

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | ~7.65 | d | ~8.4 | 1H |

| H-5 | ~7.30 | t | ~7.5 | 1H |

| H-6 | ~7.45 | t | ~7.8 | 1H |

| H-7 | ~7.75 | d | ~8.1 | 1H |

| N-CH₃ | ~3.90 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) |

|---|---|

| C3 | ~120 |

| C3a | ~140 |

| C4 | ~122 |

| C5 | ~123 |

| C6 | ~128 |

| C7 | ~110 |

| C7a | ~125 |

| N-CH₃ | ~35 |

2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are essential to connect the proton and carbon frameworks definitively.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., confirming the H-4 signal corresponds to the C4 signal).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away.

-

Trustworthiness & Self-Validation: The HMBC spectrum provides the irrefutable link that validates the entire structure. The most critical correlation is between the protons of the N-methyl group and the carbons of the indazole ring. A correlation from the N-CH₃ protons to carbon C7a and C3 would confirm both the methylation at the N1 position and the overall ring structure, differentiating it from any other isomer.

Visualization: HMBC Correlation Logic

The following diagram illustrates the key HMBC correlations that would confirm the structure of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc [chemsrc.com]

- 5. 3-溴-1-甲基吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

The Versatile Synthon: A Deep Dive into 3-Bromo-1-methyl-1H-indazole and its Role in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of 3-Bromo-1-methyl-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel drugs. Within this important class of heterocyles, this compound stands out as a particularly valuable and versatile synthon. Its strategic placement of a bromine atom at the 3-position and a methyl group on the indazole nitrogen at the 1-position makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly through cross-coupling reactions. This guide will provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and its critical applications in the development of targeted therapeutics, with a special focus on its role in the creation of Bromodomain-containing protein 4 (BRD4) inhibitors.

Chemical Identity and Properties of this compound

Correctly identifying and understanding the physicochemical properties of a starting material is the foundation of any successful synthetic campaign. This compound is most commonly known by its IUPAC name and its Chemical Abstracts Service (CAS) number.

Synonyms and Alternative Names:

While "this compound" is the most formal designation, researchers may encounter it under several synonyms in literature and chemical catalogs:

-

N-Methyl-3-bromoindazole

-

1-Methyl-3-bromoindazole

-

3-Brom-1-Methylindazol (German)

-

3-ブロモ-1-メチルインダゾール (Japanese)

-

3-bromo-1-méthyl-1H-indazole (French)

A comprehensive list of identifiers is provided in the table below for clarity and to facilitate literature and database searches.

| Property | Value | Source(s) |

| CAS Number | 326474-67-3 | [1] |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [2] |

| IUPAC Name | This compound | |

| Melting Point | 35-40 °C | [2] |

| Appearance | Solid | [2] |

| SMILES | Cn1nc(Br)c2ccccc12 | [2] |

| InChI Key | NRDWKILCVWZZDP-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-bromo-1H-indazole. The key transformation is the regioselective N-methylation of the indazole ring. The choice of base and solvent is critical to favor methylation at the N1 position over the N2 position. Below is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: N-methylation of 3-bromo-1H-indazole

This protocol is designed to provide a high yield of the desired N1-methylated product.

Materials:

-

3-bromo-1H-indazole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-indazole (1.0 equivalent). Dissolve the starting material in anhydrous THF to a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indazolide anion.

-

Methylation: Re-cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-